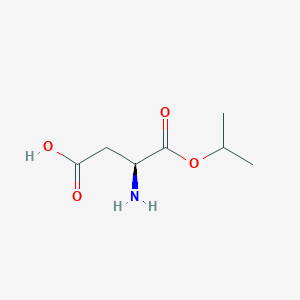
3,5-Dibromo-2-fluoro-6-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-fluoro-6-iodobenzonitrile: is a halogenated benzonitrile compound with the molecular formula C7HBr2FIN and a molecular weight of 404.80 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core, making it a highly substituted aromatic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluoro-6-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a precursor benzonitrile compound. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-2-fluoro-6-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide, potassium fluoride, and bromine can be used under conditions like reflux or in the presence of catalysts.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and phosphine ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dibromo-2-fluoro-6-iodobenzonitrile is used as a building block in organic synthesis, particularly in the development of complex aromatic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzonitriles on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications .
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-fluoro-6-iodobenzonitrile involves its interaction with molecular targets through its halogen atoms. The presence of multiple halogens can enhance its reactivity and binding affinity to specific targets. The pathways involved may include halogen bonding, electrophilic aromatic substitution, and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-2-fluoro-6-iodobenzonitrile
- 2-Fluoro-6-iodobenzonitrile
- 1,3-Dibromo-5-fluoro-2-iodobenzene
Uniqueness: 3,5-Dibromo-2-fluoro-6-iodobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzonitrile core.
Eigenschaften
Molekularformel |
C7HBr2FIN |
|---|---|
Molekulargewicht |
404.80 g/mol |
IUPAC-Name |
3,5-dibromo-2-fluoro-6-iodobenzonitrile |
InChI |
InChI=1S/C7HBr2FIN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H |
InChI-Schlüssel |
VVEFTDBHXFRRHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)I)C#N)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


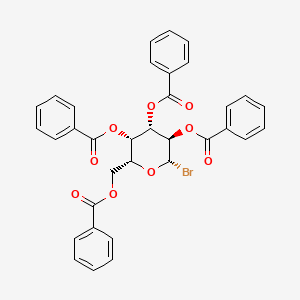
![5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride](/img/structure/B12842417.png)
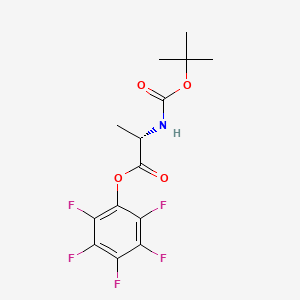

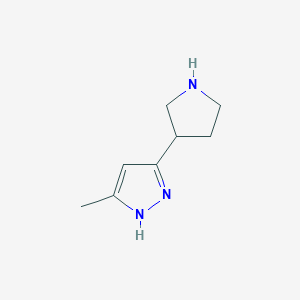
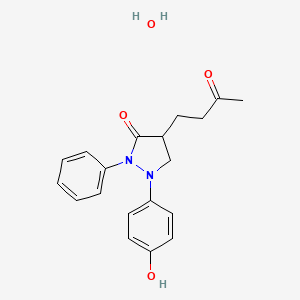
![(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid](/img/structure/B12842465.png)
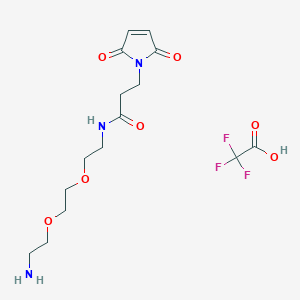
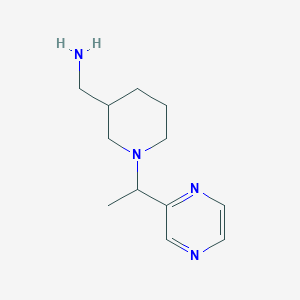
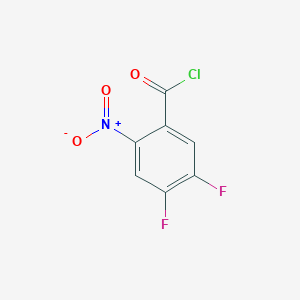

![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
